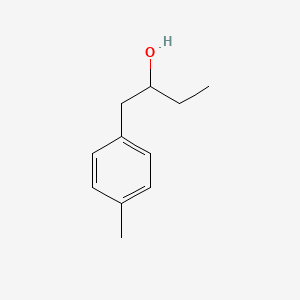

1-(4-Methylphenyl)butan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

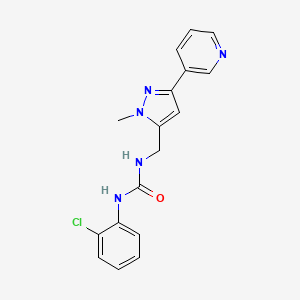

1-(4-Methylphenyl)butan-2-ol is a chemical compound with the CAS Number: 110661-89-7 . It has a molecular weight of 164.25 and its IUPAC name is 1-(4-methylphenyl)-2-butanol . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16O/c1-3-11(12)8-10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Anti-inflammatory Activity

A series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which are structurally analogous to 1-(4-Methylphenyl)butan-2-ol, demonstrated anti-inflammatory activity in research. These compounds, tested using the cotton pellet granuloma method, showed that small lipophilic groups like methoxyl, methyl, or chloro, in combination with a butan-2-one side chain, were most effective. The introduction of a methyl group along the side chain reduced the efficacy (Goudie et al., 1978).

Liquid-Liquid Equilibria in Industrial Chemical Processes

Butan-1-ol and related compounds like this compound have been studied for their role in liquid-liquid equilibria in the context of industrial chemical processes. These compounds are significant due to their applications as solvents and liquid fuel additives. Their solubility and separation factors in various mixtures are crucial for optimizing chemical production processes (Sharma et al., 1994).

Peroxyl-Radical-Scavenging Activity

Compounds structurally similar to this compound, like 2,6-dimethyl-5-hepten-2-ol and its analogues, have been explored for their peroxyl-radical-scavenging activity. These studies, combining experimental and theoretical methods, have shown that such compounds exhibit pronounced anti-peroxyl radical activity, comparable to known antioxidants in monoterpene alcohols (Stobiecka et al., 2016).

Synthesis of Anti-Cancer Drugs

Research on the acid-catalyzed dehydration of diastereoisomers of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ol, a compound related to this compound, has been applied in the synthesis of the anti-cancer drug tamoxifen. This process involves selective syn eliminations and has implications for developing simpler, more efficient methods of producing such drugs (Mccague, 1987).

Catalysis in Organic Synthesis

Research on the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes, involving compounds structurally related to this compound, has contributed to understanding the mechanisms of catalysis in organic synthesis. This knowledge aids in the development of more efficient and selective catalytic processes (Simpson et al., 1996).

Safety and Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H227, H302, H315, H319, and H335 . These statements indicate that the compound is combustible and can cause harm if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gear and avoiding release to the environment .

Mécanisme D'action

Target of Action

As a derivative of alcohol, it may interact with various biological targets, including enzymes, receptors, and cellular membranes .

Mode of Action

It’s known that alcohols like this compound can interact with their targets through hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes .

Biochemical Pathways

For instance, they can influence the function of enzymes and receptors involved in signal transduction, metabolism, and other cellular processes .

Pharmacokinetics

Like other alcohols, it’s likely to be rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Based on its chemical structure, it may have similar effects to other alcohols, which can cause changes in cell membrane fluidity, enzyme activity, and signal transduction .

Propriétés

IUPAC Name |

1-(4-methylphenyl)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-11(12)8-10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGLQZUWRNFUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-METHOXYPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2952978.png)

![ethyl5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B2952983.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)

![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide](/img/structure/B2952987.png)

![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)

![N-(3,4-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2952991.png)

![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide](/img/structure/B2952994.png)

![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)